

# Application Note: A Comprehensive Guide to the Solid-State Characterization of Valsartan

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Triphenylvalsartan*

Cat. No.: B573538

[Get Quote](#)

## Introduction: The Critical Importance of Solid-State Properties for Valsartan

Valsartan is a potent, selective angiotensin II receptor antagonist widely prescribed for the treatment of hypertension and heart failure. The physicochemical properties of the active pharmaceutical ingredient (API), particularly its solid-state form, are of paramount importance as they can significantly influence the drug's bioavailability, stability, and manufacturability.

Valsartan is known to exist in various solid-state forms, including multiple crystalline polymorphs and an amorphous form.<sup>[1][2][3]</sup> Each form possesses a unique internal crystal lattice or molecular arrangement, leading to distinct physical properties such as solubility, dissolution rate, melting point, and hygroscopicity.

The marketed form of valsartan is often amorphous, which typically offers the advantage of enhanced solubility and dissolution rate compared to its crystalline counterparts.<sup>[4][5][6]</sup> However, amorphous forms are thermodynamically metastable and can be prone to crystallization during manufacturing and storage, potentially altering the drug product's performance. Furthermore, different crystalline polymorphs of valsartan have been identified, each with its own set of physicochemical characteristics.<sup>[7][8][9]</sup> Therefore, a thorough solid-state characterization is a critical and mandatory step in the development, manufacturing, and quality control of valsartan to ensure product consistency, safety, and efficacy. This is in alignment with regulatory expectations outlined by bodies such as the International Council for Harmonisation (ICH) and pharmacopeias like the United States Pharmacopeia (USP).<sup>[1][2][4][10][11][12][13][14][15]</sup>

This application note provides a comprehensive overview of the key analytical techniques for the solid-state characterization of valsartan, offering detailed protocols and insights into data interpretation.

## A Multi-faceted Approach to Solid-State Characterization

A combination of analytical techniques is essential for a complete understanding of the solid-state properties of valsartan. No single technique can provide all the necessary information. The following diagram illustrates a typical workflow for the comprehensive solid-state characterization of a valsartan sample.



[Click to download full resolution via product page](#)

Caption: Integrated workflow for valsartan solid-state characterization.

## X-Ray Powder Diffraction (XRPD): The Gold Standard for Polymorph Identification

**Causality Behind Experimental Choices:** XRPD is the most powerful technique for identifying the specific crystalline form (polymorph) or lack thereof (amorphous nature) of valsartan. Every crystalline solid has a unique crystal lattice, which diffracts X-rays in a characteristic pattern of peaks at specific angles ( $2\theta$ ). This pattern serves as a "fingerprint" for a particular polymorph. The United States Pharmacopeia (USP) General Chapter <941> provides detailed guidance on X-ray diffraction.[11][13][16][17][18]

### Protocol for XRPD Analysis of Valsartan

- **Sample Preparation:** Gently grind a small amount of the valsartan powder (approximately 10-20 mg) using an agate mortar and pestle to ensure a random orientation of the crystals and to minimize preferred orientation effects.
- **Sample Mounting:** Pack the powdered sample into a sample holder. Ensure a flat, smooth surface that is level with the holder's surface.
- **Instrument Setup:**
  - **Radiation:** Cu K $\alpha$  ( $\lambda = 1.5418 \text{ \AA}$ ) is commonly used for organic compounds.[19][20][21][22]
  - **Voltage and Current:** Typically set to 40 kV and 30-40 mA.[19][20][22]
  - **Scan Range ( $2\theta$ ):** A range of 5° to 40° is generally sufficient to capture the characteristic peaks of valsartan's known polymorphs.[20]
  - **Step Size:** 0.02° per step.
  - **Scan Speed:** 1-2° per minute.
- **Data Acquisition:** Run the scan and collect the diffraction pattern.

- Data Analysis: Compare the obtained diffractogram with reference patterns of known valsartan polymorphs and the amorphous form. The absence of sharp peaks and the presence of a broad halo are indicative of an amorphous solid.

## Data Interpretation

The following table summarizes the characteristic XRPD peaks for some of the reported crystalline forms of valsartan. It is important to note that slight variations in peak positions can occur due to instrumental differences.

| Form      | Characteristic 2θ Peaks ( $\pm 0.2^\circ$ ) |
|-----------|---------------------------------------------|
| Form I    | 5.4, 13.0, 16.3, 19.5, 20.7, 23.4           |
| Form II   | 5.8, 12.7, 14.0, 17.6, 20.8, 22.5           |
| Form IV   | 6.2, 10.7, 14.5, 15.7, 19.0, 23.5, 24.8     |
| Form VII  | 5.2, 15.2, 15.9, 18.6, 22.8, 23.6           |
| Amorphous | A broad halo with no distinct sharp peaks.  |

(Data compiled from multiple sources, including patents EP1511739B1 and US7105557B2)[7][8][9]

## Thermal Analysis: Probing the Energetic Landscape

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for investigating the thermal behavior of valsartan. These methods are detailed in USP General Chapter <891> Thermal Analysis.[4][12][14][15][23]

## Differential Scanning Calorimetry (DSC)

**Causality Behind Experimental Choices:** DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions (for amorphous materials), and solid-solid phase transitions, providing valuable information on the identity and purity of valsartan's solid form.

## Protocol for DSC Analysis of Valsartan

- Sample Preparation: Accurately weigh 2-5 mg of the valsartan sample into an aluminum pan.
- Pan Sealing: Hermetically seal the pan to prevent any loss of volatile components.
- Instrument Setup:
  - Temperature Range: Typically from 25°C to a temperature above the expected melting or decomposition point (e.g., 200°C).
  - Heating Rate: A standard heating rate of 10°C/min is commonly used.[19][21][24]
  - Atmosphere: A nitrogen purge (e.g., 50 mL/min) is used to provide an inert atmosphere and prevent oxidative degradation.[19]
- Data Acquisition: Heat the sample according to the defined temperature program and record the heat flow.
- Data Analysis: Analyze the resulting thermogram for endothermic (melting, glass transition, desolvation) and exothermic (crystallization, decomposition) events.

## Data Interpretation for Valsartan

| Solid Form  | Typical Thermal Events                                                                                                                                                                                                                        |
|-------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Amorphous   | A characteristic glass transition (Tg) is observed, often in the range of 74-94°C.[5][6][10][25] An endotherm around 80-100°C may also be present, which can be attributed to the evaporation of water and enthalpy relaxation.[5][6][10][25] |
| Crystalline | A sharp endothermic peak corresponding to the melting point of the specific polymorph. For example, some crystalline forms may exhibit melting points around 101.16°C.                                                                        |

## Thermogravimetric Analysis (TGA)

Causality Behind Experimental Choices: TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for detecting the presence of solvates (including hydrates) and for determining the thermal stability and decomposition profile of valsartan.

## Protocol for TGA Analysis of Valsartan

- Sample Preparation: Accurately weigh a slightly larger sample than for DSC (e.g., 5-10 mg) into a TGA pan.
- Instrument Setup:
  - Temperature Range: From ambient temperature to a high temperature to ensure complete decomposition (e.g., 600°C).[5][6][19][25][26]
  - Heating Rate: A heating rate of 10°C/min is standard.[19]
  - Atmosphere: A nitrogen purge (e.g., 100 mL/min) is used to maintain an inert environment. [19]
- Data Acquisition: Heat the sample and record the mass loss as a function of temperature.
- Data Analysis: Analyze the TGA curve for mass loss steps. The temperature at which mass loss occurs and the percentage of mass lost provide information about the composition and stability of the sample.

## Data Interpretation for Valsartan

- A mass loss at temperatures below 100°C typically indicates the loss of adsorbed water or a volatile solvent.
- The decomposition of valsartan generally begins at temperatures around 160°C.[5][6][10][25]
- The total mass loss upon complete decomposition should correspond to the organic nature of the molecule.

## Fourier-Transform Infrared (FT-IR) Spectroscopy: A Molecular Viewpoint

Causality Behind Experimental Choices: FT-IR spectroscopy provides information about the vibrational modes of the functional groups within the valsartan molecule. Differences in the crystal packing and intermolecular interactions (such as hydrogen bonding) between polymorphs and the amorphous form can lead to subtle but measurable shifts in the positions and shapes of the absorption bands in the FT-IR spectrum.

## Protocol for FT-IR Analysis of Valsartan (KBr Pellet Method)

- Sample Preparation:
  - Thoroughly dry high-purity potassium bromide (KBr) to remove any adsorbed water.
  - In an agate mortar, grind 1-2 mg of the valsartan sample with approximately 100-200 mg of the dried KBr.<sup>[27]</sup> The mixture should be homogeneous.
  - Transfer the mixture to a pellet-forming die.
- Pellet Formation: Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Instrument Setup:
  - Spectral Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
- Data Analysis: Analyze the spectrum for the characteristic absorption bands of valsartan and compare the spectra of different solid forms.

## Data Interpretation for Valsartan

Key vibrational bands for valsartan include:

- N-H stretch: Around  $3420\text{ cm}^{-1}$
- C=O stretch (carboxylic acid): Around  $1732\text{ cm}^{-1}$ [22]
- C=O stretch (amide): Around  $1604\text{--}1632\text{ cm}^{-1}$ [22]
- C=N stretch (tetrazole): Around  $2963\text{ cm}^{-1}$

Differences in the positions and shapes of these bands, particularly the C=O and N-H stretching regions, can indicate different hydrogen bonding environments and thus different polymorphic or amorphous forms.

## Microscopy: Visualizing Particle Characteristics

Causality Behind Experimental Choices: Microscopic techniques, such as Scanning Electron Microscopy (SEM) and Polarized Light Microscopy (PLM), provide direct visualization of the particle size, shape, and morphology of valsartan. These attributes are critical as they can influence bulk properties like flowability and dissolution rate.

### Protocol for SEM Analysis of Valsartan

- Sample Preparation: Mount a small amount of the valsartan powder onto an SEM stub using double-sided carbon tape.
- Sputter Coating: Coat the sample with a thin layer of a conductive material (e.g., gold/palladium) to prevent charging under the electron beam.[28]
- Instrument Setup:
  - Accelerating Voltage: Typically 5-10 kV.[28]
  - Magnification: Varies depending on the particle size, from low magnification for an overview to high magnification for detailed surface morphology.
- Image Acquisition: Acquire images at different magnifications to capture the overall particle size distribution and individual particle morphology.

- Data Analysis: Analyze the images to determine particle size, shape, and surface texture. Image analysis software can be used for quantitative particle size distribution analysis.[28]

## Data Interpretation

- Amorphous valsartan often appears as irregular-shaped particles.
- Crystalline forms may exhibit more defined habits, such as needles or prisms, depending on the crystallization conditions.

## Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: Differentiating Amorphous Forms

Causality Behind Experimental Choices: While XRPD is excellent for distinguishing crystalline from amorphous materials, ssNMR can provide a higher level of detail about the local molecular environment, even in disordered systems. This technique is particularly powerful for characterizing different amorphous forms of valsartan that may arise from different preparation methods or thermal histories.[4][29] ssNMR can distinguish between different conformers (e.g., cis-trans isomers of the amide bond) and probe differences in hydrogen bonding.[4][29]

## Protocol for ssNMR Analysis of Valsartan

- Sample Preparation: Pack the valsartan powder into an appropriate NMR rotor (e.g., 4 mm zirconia rotor).
- Instrument Setup:
  - Spectrometer: A high-field solid-state NMR spectrometer.
  - Nuclei:  $^{13}\text{C}$  and  $^{15}\text{N}$  are commonly used to probe the molecular structure.  $^1\text{H}$  with ultrafast magic angle spinning (MAS) can provide information on hydrogen bonding.[4][29]
  - Magic Angle Spinning (MAS) Rate: A high spinning rate (e.g., 10-15 kHz or higher) is used to average out anisotropic interactions and obtain high-resolution spectra.
- Data Acquisition: Acquire the ssNMR spectra using appropriate pulse sequences (e.g., cross-polarization for  $^{13}\text{C}$  and  $^{15}\text{N}$ ).

- Data Analysis: Analyze the chemical shifts and line widths in the spectra. Different local environments of the nuclei in different solid forms will result in different chemical shifts.

## Data Interpretation for Valsartan

Studies have shown that different amorphous forms of valsartan can be distinguished by ssNMR. For example, one form may have an equal ratio of cis-trans amide conformers, while another may be predominantly one conformer.[\[4\]](#)[\[29\]](#) These differences can impact the material's physical stability and dissolution properties.

## Conclusion: Ensuring Quality through Comprehensive Characterization

The solid-state properties of valsartan are a critical quality attribute that must be carefully controlled to ensure the consistent performance, safety, and efficacy of the final drug product. A comprehensive characterization approach, employing a suite of orthogonal analytical techniques, is essential. XRPD and DSC are fundamental for identifying the solid form and its thermal behavior. TGA provides crucial information on solvation and stability. FT-IR and ssNMR offer insights into the molecular structure and intermolecular interactions, while microscopy allows for the direct visualization of particle attributes.

By implementing the protocols and understanding the principles outlined in this application note, researchers, scientists, and drug development professionals can establish a robust solid-state control strategy for valsartan, in accordance with regulatory guidelines, ultimately leading to the development of high-quality and reliable pharmaceutical products.

## References

- ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (Link: [\[Link\]](#))
- ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency. (Link: [\[Link\]](#))
- ICH Q6A - Specifications: Test procedures and acceptance criteria. (Link: [\[Link\]](#))

- 5.9. Polymorphism. European Pharmacopoeia 6.0. (Link: [\[Link\]](#))
- General Chapters: <941> X-RAY DIFFRACTION. USP29-NF24. (Link: [\[Link\]](#))
- ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. ResearchGate. (Link: [\[Link\]](#))
- ICH Q6A, Q8 & Q9 Compliance. Particle Analytical. (Link: [\[Link\]](#))
- General Chapters: <891> THERMAL ANALYSIS. uspbpep.com. (Link: [\[Link\]](#))
- Development and Validation of Chemometric Assisted FTIR Spectroscopic Method for Simultaneous Estimation of Valsartan and Hydrochlorothiazide in. Journal of Young Pharmacists. (Link: [\[Link\]](#))
- <941> X-Ray Powder Diffraction. (Link: [\[Link\]](#))
- How Does USP <941> Relate to XRD Services at McCrone Associates?. McCrone Associates. (Link: [\[Link\]](#))
- Thermal behavior and phase identification of Valsartan by standard and temperature-modulated differential scanning calorimetry. PubMed. (Link: [\[Link\]](#))
- EP1950204A1 - Amorphous form of valsartan.
- <941> CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD). US Pharmacopeia (USP). (Link: [\[Link\]](#))
- Compatibility and stability of valsartan in a solid pharmaceutical formulation. SciELO. (Link: [\[Link\]](#))
- Valsartan/2-Aminopyridine Co-Amorphous System: Preparation, Characterization, and Supramolecular Structure Simulation by Density Functional Theory Calculation. MDPI. (Link: [\[Link\]](#))
- crystal forms of valsartan disodium salt. Justia Patents. (Link: [\[Link\]](#))

- Powder X-ray diffractogram of VAL. ResearchGate. (Link: [\[Link\]](#))
- Preparation and characterization of solid dispersions of Valsartan with Poloxamer 188. Scholars Research Library. (Link: [\[Link\]](#))
- Monographs Affected by Revision to <941> Characterization of Crystalline and Partially Crystalline Solids by X-Ray Powder Diffraction (XRPD). USP-NF. (Link: [\[Link\]](#))
- <891> Thermal Analysis. USP-NF ABSTRACT. (Link: [\[Link\]](#))
- (PDF) Thermal behavior and phase identification of Valsartan by standard and temperature-modulated differential scanning calorimetry. ResearchGate. (Link: [\[Link\]](#))
- EDQM changes CEP policy regarding chemical applications for polymorphs. European Directorate for the Quality of Medicines & HealthCare. (Link: [\[Link\]](#))
- Nanostructured Valsartan Microparticles with Enhanced Bioavailability Produced by High-Throughput Electrohydrodynamic Room-Temperature Atomization. NIH. (Link: [\[Link\]](#))
- TGA and DSC curves of Valsartan. ResearchGate. (Link: [\[Link\]](#))
- Thermal behavior and phase identification of Valsartan by standard and temperature-modulated differential scanning calorimetry. Semantic Scholar. (Link: [\[Link\]](#))
- (a) DSC curves of Valsartan on first heating at different heating... ResearchGate. (Link: [\[Link\]](#))
- Phase Transitions Among of Valsartan Polymorphs due to Grinding and Humidity Variations. (Link: [\[Link\]](#))
- The Polymorphic Drug Substances of the European Pharmacopoeia, Part 101 Diprophyllinea. ResearchGate. (Link: [\[Link\]](#))
- DIFFERENTIAL SCANNING CALORIMETRY BASED ON USP GENRAL CHAPTER 891. (Link: [\[Link\]](#))
- The polymorphic drug substances of the European pharmacopoeia, Part 10: Diprophylline. (Link: [\[Link\]](#))

- Uniform nano-sized valsartan for dissolution and bioavailability enhancement. (Link: [\[Link\]](#))
- EUROPEAN PHARMACOPOEIA 11.1 To aid users the index includes a reference to the supplement in which the latest version of a text. (Link: [\[Link\]](#))
- (PDF) PREPARATION & EVALUATION OF VALSARTAN NANOPARTICLES. ResearchGate. (Link: [\[Link\]](#))
- Heat-flow rate dependence on temperature for: valsartan (VAL),... ResearchGate. (Link: [\[Link\]](#))
- Preparation and: In vitro characterization of valsartan-loaded ethyl cellulose and poly(methyl methacrylate) nanoparticles. ResearchGate. (Link: [\[Link\]](#))
- Usp Tga Guid-891. Scribd. (Link: [\[Link\]](#))
- Monitoring of particle sizes distribution during Valsartan precipitation in the presence of nonionic surfactant. PubMed. (Link: [\[Link\]](#))
- Phase Transitions Among of Valsartan Polymorphs Due to Grinding and Humidity Variations Yoga Windhu Wardhana1, Risanteni R. (Link: [\[Link\]](#))
- US7105557B2 - Polymorphs of valsartan.
- Characterization of Two Distinct Amorphous Forms of Valsartan by Solid-State NMR. Molecular Pharmaceutics - ACS Publications. (Link: [\[Link\]](#))
- Sample preparation for FT-IR. (Link: [\[Link\]](#))
- EP1511739B1 - Polymorphs of valsartan.
- KBr Pellet Method. Shimadzu. (Link: [\[Link\]](#))
- (PDF) Development and Validation of Chemometric Assisted FTIR Spectroscopic Method for Simultaneous Estimation of Valsartan and Hydrochlorothiazide in Pure and Pharmaceutical Dosage Forms. ResearchGate. (Link: [\[Link\]](#))

- Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. (Link: [\[Link\]](#))

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 4. uspbpep.com [uspbpep.com]
- 5. Thermal behavior and phase identification of Valsartan by standard and temperature-modulated differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP1950204A1 - Amorphous form of valsartan - Google Patents [patents.google.com]
- 8. US7105557B2 - Polymorphs of valsartan - Google Patents [patents.google.com]
- 9. EP1511739B1 - Polymorphs of valsartan - Google Patents [patents.google.com]
- 10. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. usp.org [usp.org]
- 13. usp.org [usp.org]
- 14.  891  Thermal Analysis [doi.usp.org]
- 15. youtube.com [youtube.com]
- 16. How Does USP <941> Relate to XRD Services at McCrone Associates? [mccrone.com]
- 17. usp.org [usp.org]

- 18. Monographs Affected by Revision to Characterization of Crystalline and Partially Crystalline Solids by X-Ray Powder Diffraction (XRPD) | USP-NF [uspnf.com]
- 19. scielo.br [scielo.br]
- 20. Valsartan/2-Aminopyridine Co-Amorphous System: Preparation, Characterization, and Supramolecular Structure Simulation by Density Functional Theory Calculation [mdpi.com]
- 21. patents.justia.com [patents.justia.com]
- 22. researchgate.net [researchgate.net]
- 23. scribd.com [scribd.com]
- 24. researchgate.net [researchgate.net]
- 25. Thermal behavior and phase identification of Valsartan by standard and temperature-modulated differential scanning calorimetry | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. shimadzu.com [shimadzu.com]
- 28. Nanostructured Valsartan Microparticles with Enhanced Bioavailability Produced by High-Throughput Electrohydrodynamic Room-Temperature Atomization - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Note: A Comprehensive Guide to the Solid-State Characterization of Valsartan]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b573538#techniques-for-solid-state-characterization-of-valsartan>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)